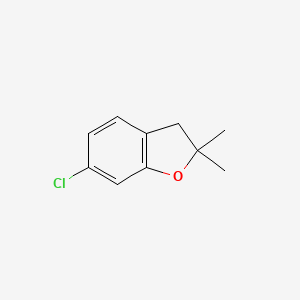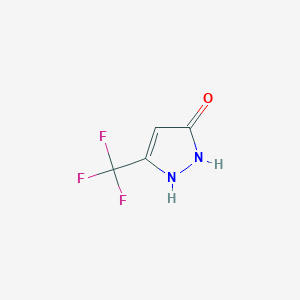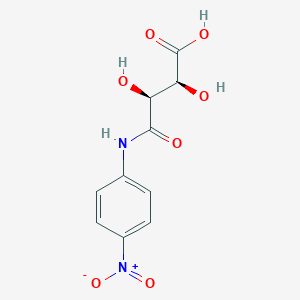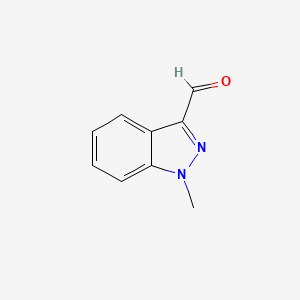![molecular formula C8H13NO2 B1314467 (3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one CAS No. 95502-31-1](/img/structure/B1314467.png)
(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one” is a stable heterocyclic compound. It is used for pharmaceutical testing and as a high-quality reference standard .
Synthesis Analysis
The synthesis of tetrahydro-4H-pyran-4-one involves several steps according to a patent . The process starts with the addition of raw materials 3-chloropropionyl chloride and aluminum trichloride into a reaction kettle, followed by the introduction of ethylene gas. The temperature in the reaction kettle is controlled at 10°C or below. After adding water and hydrochloric acid into the reaction kettle and cooling to 0°C, the reaction solution is drawn into the water, stirred, and stratified to obtain 1,5-dichloropentanone. This is then added into a reaction kettle with water, phosphoric acid, and sodium dihydrogen phosphate, heated under reflux, and extracted. After the reaction is finished, a crude product is obtained, which is then rectified under vacuum to obtain the qualified finished product .Scientific Research Applications
Fluorophore Development and Application
- A novel strategy for the functionalization and design of 4-methylene-4H-pyran merocyanines has been developed, focusing on enamination and subsequent nucleophilic substitution. This approach facilitates the construction of new classes of pyran fluorophores with enhanced fluorescence, demonstrating their potential as promising fluorophores for sensors, solar cells, and bioimaging applications. The dimethylaminovinyl-substituted pyrans, derived from the compound , have been identified as reactive intermediates crucial for constructing new merocyanines with tunable fluorescence properties, exhibiting significant light extinction coefficients, high quantum yields, and large Stokes shifts due to their strong push-pull nature (Obydennov et al., 2022).
Synthetic Methodologies
- Research has highlighted the synthesis of tetrahydrobenzo[b]pyran under catalysis, showcasing a simple and efficient one-pot synthesis methodology. The process utilizes a three-component reaction between dimedone, aldehydes, and active methylene compounds, underscoring the versatility and reactivity of the dimethylamino group in facilitating such syntheses (Mohammadi et al., 2017).
Photophysical Properties
- A theoretical investigation on the effect of protonation on the absorption and emission spectra of amine-group-bearing "push-pull" emitters, including compounds similar to "(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one", was conducted. The study, employing DFT and TDDFT calculations, aimed to understand the electronic structure and photophysical behavior upon protonation, indicating the potential of such compounds in tuning the emitted color of organic light-emitting diodes (Petsalakis et al., 2010).
Catalysis and Synthesis
- Another study reported on the catalysis of 1,8-diazabicyclo[5.4.0]undec-7-ene for the one-pot synthesis of various heterocyclic compounds, including tetrahydro-4H-chromenes, tetrahydro[b]pyrans, and 4H-pyrans. This research underlines the efficiency of utilizing such catalysis in aqueous medium for synthesizing a broad range of compounds, highlighting the chemical versatility and application breadth of compounds similar to "(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one" (Khurana et al., 2014).
properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)oxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOQLUKPLSKOC-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)


